molecular formula C11H6F2N2S B3386432 2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 730951-46-9

2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B3386432
CAS No.: 730951-46-9
M. Wt: 236.24 g/mol
InChI Key: XRMYMZPVRXRFAY-UHFFFAOYSA-N
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Description

2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is an organic compound that features a thiazole ring substituted with a 2,5-difluorophenyl group and an acetonitrile group

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular function . The exact interaction would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the biochemical reaction.

Pharmacokinetics

The compound’s physical properties such as its density (1249 g/mL at 25 °C (lit)) , boiling point (98°C 10mm) , and solubility (slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes) could influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile. For instance, its stability could be affected by exposure to heat and light . Additionally, its action and efficacy could be influenced by factors such as pH, presence of other compounds, and specific characteristics of the biological environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2,5-difluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:

Properties

IUPAC Name

2-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2S/c12-7-1-2-9(13)8(5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMYMZPVRXRFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CSC(=N2)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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